2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7OS/c24-18-8-6-17(7-9-18)14-31-22-21(27-28-31)23(26-16-25-22)33-15-20(32)30-12-10-29(11-13-30)19-4-2-1-3-5-19/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFRVNMBAFRPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 458.5 g/mol. The structure consists of a triazolo-pyrimidine core linked to a phenylpiperazine moiety through a thioether linkage.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN7OS |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 863457-75-4 |
Antiplatelet Activity
Recent studies have indicated that compounds structurally related to triazolo-pyrimidines exhibit significant antiplatelet activity. For instance, ticagrelor analogues have demonstrated both antiplatelet and antibacterial properties, suggesting that modifications to the triazole ring can influence these activities. The specific compound discussed here may exhibit similar effects due to its structural similarities.
Antibacterial Activity
The antibacterial activity of triazolo-pyrimidines has been noted in various studies. For example, modifications to the ticagrelor structure resulted in varying degrees of efficacy against gram-positive bacteria such as Staphylococcus aureus. The presence of the thioether group in our compound may enhance its interaction with bacterial targets, potentially increasing its antimicrobial potency.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of platelet aggregation : Similar compounds have been shown to inhibit ADP-induced platelet aggregation.
- Antibacterial mechanisms : These may include disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
- Antiplatelet Efficacy : A study demonstrated that ticagrelor analogues maintained antiplatelet activity despite structural modifications. The compound's thioether linkage may play a crucial role in maintaining this activity (source: ).
- Antibacterial Screening : Another investigation into triazolo-pyrimidines found that slight changes in structure significantly affected antibacterial efficacy against resistant strains (source: ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with Compound A but exhibit distinct functional group substitutions or core variations:
Key Observations:
Core Structure :
- Compound A and Compound C share the triazolo-pyrimidine core, whereas Compound B features a thiazolo-pyrimidine core. The substitution of a nitrogen atom with sulfur in Compound B may alter electronic properties and binding affinity .
- Triazolo-pyrimidines generally exhibit higher metabolic stability than thiazolo analogs due to reduced susceptibility to oxidative degradation.
Compound B lacks a piperazine moiety, instead incorporating a coumarin-derived substituent, which may limit CNS penetration compared to Compound A .
Hypothetical Pharmacological and Physicochemical Comparisons
While explicit biological data for Compound A are absent in the provided evidence, inferences can be drawn from structural analogs:
Table 2: Inferred Properties
Research Findings:
Q & A
Q. Optimization Tips :
- Temperature control during cyclization minimizes side products.
- Catalyst loading (0.5–2 mol%) balances yield and cost.
- Solvent polarity adjustments improve reaction rates (e.g., DMF for polar intermediates) .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; piperazine carbons at δ 45–55 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 503.15 [M+H]+) .
- X-ray Crystallography : Resolves 3D conformation, highlighting key interactions like π-stacking in the triazolopyrimidine core .
Q. Table 1: Key Spectral Data
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 3.5–4.0 ppm (piperazine CH2) | |
| 13C NMR | δ 160 ppm (C-F coupling) | |
| HRMS | m/z 503.15 (calculated for C24H22F N7OS) |
Advanced: How can structure-activity relationship (SAR) studies be designed to improve pharmacological profiles?
Answer:
SAR Design :
Q. Table 2: Impact of Substituents on Activity
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| 4-Fluorobenzyl → 4-Chlorobenzyl | Increased kinase inhibition | |
| Piperazine → Morpholine | Reduced solubility, higher IC50 |
Q. Methodological Insight :
- Use molecular docking to predict binding modes with target proteins (e.g., EGFR kinase) .
- Correlate logP values with membrane permeability for bioavailability optimization .
Advanced: What strategies address low solubility and bioavailability in preclinical studies?
Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) on the piperazine ring to enhance aqueous solubility .
- Formulation : Use nanoemulsions or cyclodextrin complexes to improve dissolution rates .
- In Silico Modeling : Predict solubility via Hansen solubility parameters or COSMO-RS simulations .
Case Study :
Replacing the 4-fluorobenzyl group with a pyridyl moiety increased solubility by 3-fold without compromising activity .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF7) and incubation times .
- Structural Analysis : Compare X-ray structures to identify conformational differences affecting target binding .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing anticancer activity) .
Example :
A compound with 4-fluorobenzyl showed higher cytotoxicity than its methyl analog in one study but lower in another. Analysis revealed differences in assay pH affecting protonation states of the piperazine group .
Basic: Which analytical methods ensure purity and stability during storage?
Answer:
- HPLC : Monitor degradation products using a C18 column (acetonitrile/water gradient) .
- TLC : Rapidly assess purity during synthesis (Rf = 0.3 in ethyl acetate/hexane) .
- Stability Studies : Store at -20°C under argon; periodic NMR checks detect oxidation of the thioether group .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in cancer models?
Answer:
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
- Pathway Analysis : RNA sequencing of treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- In Vivo Models : Xenograft studies in mice, monitoring tumor volume and biomarker expression (e.g., caspase-3 for apoptosis) .
Key Finding :
The compound induced G1/S cell cycle arrest in leukemia cells via CDK4/6 inhibition, validated by Western blot (reduced Rb phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
